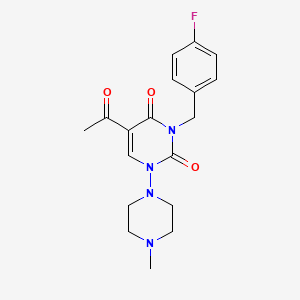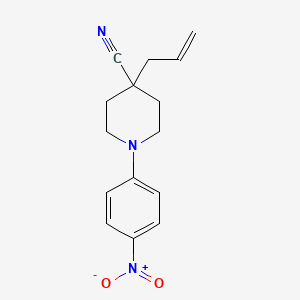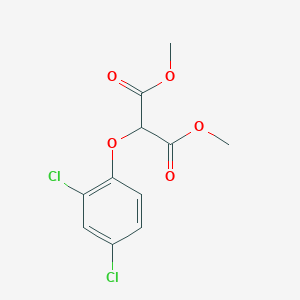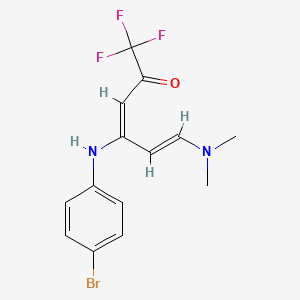![molecular formula C18H22ClNO3S B3035738 3-[(3-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine CAS No. 338412-20-7](/img/structure/B3035738.png)
3-[(3-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine
Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps and the use of various reagents to achieve the desired chemical structure. In the case of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, the synthesis was achieved through the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid . Similarly, the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the synthesis of Dexlansoprazole, involved a modified process that included N-oxidation, one-pot synthesis, oxidation with hydrogen peroxide, and chlorination using trichloroisocyanuric acid . These methods demonstrate the complexity and creativity required in organic synthesis to obtain compounds with specific functional groups and structural features.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their properties and reactivity. X-ray single crystal diffraction was used to determine the structures of the synthesized isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, revealing that the crystals of one isomer were triclinic and the other monoclinic . The molecular-electronic structure was also investigated using ab initio quantum-chemical calculations, which provided insights into the charge density distribution on the electronegative atoms, correlating with the intramolecular hydrogen bonds .
Chemical Reactions Analysis
The reactivity of organic molecules is often influenced by their structural features. For instance, the presence of a halogen atom at a vicinal position to the nitro group in certain pyridine derivatives facilitated nucleophilic exchange reactions . The oxidative chlorination of hydroxyalkyl sulfides and sulfoxides to produce alkyl (phenyl) sulfones is another example of a chemical reaction that is influenced by the presence of specific functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds are determined by their molecular structure. The hydrogen bonding patterns in the isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride contribute to their organization as molecular crystals . The supramolecular structures of isomeric 4-(methylphenylamino)pyridine-3-sulfonamides also differ in their hydrogen-bonding arrangements, which affect their overall layer structures . The green metrics assessment of the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine indicated that certain steps in the synthesis were more environmentally friendly due to lower waste generation .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Sulfonyl Derivatives : Research has detailed the synthesis of various sulfonyl-containing compounds, demonstrating methods for the introduction of sulfonyl groups into aromatic systems. For example, the synthesis of novel fluorinated polyamides containing pyridine and sulfone moieties showed advancements in polymer chemistry, highlighting the utility of sulfonyl and pyridine groups in creating materials with desirable properties such as solubility and thermal stability (Xiao-Ling Liu et al., 2013).
High-Pressure Cycloaddition Reactions : Studies on high-pressure-promoted cycloaddition reactions involving sulfonyl compounds have been reported, showcasing the potential for creating complex molecular structures under high-pressure conditions. This research may be relevant for understanding how sulfonyl groups react under varying conditions (R. M. Aben et al., 2003).
Potential Applications in Material Science
- Polymer Synthesis : The creation of polymers incorporating sulfonyl and pyridine units, as in the synthesis of soluble fluorinated polyamides, illustrates the compound's potential applications in the development of new materials. These materials could have applications in electronics, optics, or as high-performance polymers due to their thermal stability and electrical properties (Xiao-Ling Liu et al., 2013).
Pharmaceutical and Biological Research
- Synthesis of Biologically Active Derivatives : The synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine highlights the exploration of sulfonyl-containing compounds in developing potential therapeutic agents. These compounds have been evaluated for their biological activities, such as enzyme inhibition, which could indicate the broader utility of sulfonyl derivatives in medicinal chemistry (H. Khalid et al., 2013).
Mechanism of Action
Target of Action
The primary target of this compound is Corticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone .
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme. This interaction can inhibit the enzyme’s activity, thereby affecting the conversion of cortisol to cortisone
Biochemical Pathways
The compound affects the cortisol metabolic pathway . By inhibiting Corticosteroid 11-beta-dehydrogenase isozyme 1, it prevents the conversion of cortisol to cortisone . This can lead to an increase in cortisol levels, which can have various downstream effects, including anti-inflammatory and immunosuppressive effects.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific biological context. In general, by inhibiting the conversion of cortisol to cortisone, the compound can potentially alter the balance of these hormones in the body . This can have various effects, depending on the specific physiological context.
Safety and Hazards
properties
IUPAC Name |
3-(3-chloro-2-methylphenyl)sulfonyl-4,6-dimethyl-2-(2-methylpropoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3S/c1-11(2)10-23-18-17(12(3)9-13(4)20-18)24(21,22)16-8-6-7-15(19)14(16)5/h6-9,11H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMASGYASJVYJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=C(C(=CC=C2)Cl)C)OCC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501137724 | |
| Record name | 3-[(3-Chloro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2-(2-methylpropoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501137724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338412-20-7 | |
| Record name | 3-[(3-Chloro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2-(2-methylpropoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338412-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(3-Chloro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2-(2-methylpropoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501137724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carbonyl]amino]-3-(4-nitrophenyl)thiourea](/img/structure/B3035656.png)
![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-methyl-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B3035657.png)
amino]methylene}-5-(4-chlorophenyl)-1,3-cyclohexanedione](/img/structure/B3035658.png)

![5-[(5-cyano-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-N-(2-methoxyethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B3035662.png)

![2,4-Dimethyl-7-(2-naphthyl)pyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B3035664.png)
![(NZ)-N-[(4-bromophenyl)-[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]hydroxylamine](/img/structure/B3035668.png)
methanone oxime](/img/structure/B3035670.png)
![5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl 3-(trifluoromethyl)benzyl sulfide](/img/structure/B3035671.png)

![3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-2-butanone](/img/structure/B3035673.png)
![5-[2-(4-Chloroanilino)vinyl]-3-(2-chloro-6-fluorophenyl)-4-isoxazolecarbonitrile](/img/structure/B3035678.png)